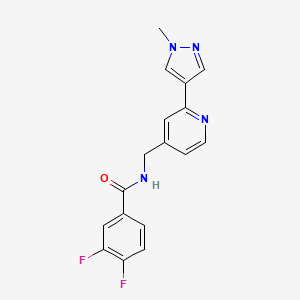![molecular formula C16H16BrClN4O B3005953 8-(5-bromo-2-chlorobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2210054-11-6](/img/structure/B3005953.png)
8-(5-bromo-2-chlorobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Enantioselective Construction of 8-Azabicyclo[3.2.1]octane Scaffold
The 8-azabicyclo[3.2.1]octane scaffold is a fundamental structure in the family of tropane alkaloids, which are known for their diverse biological activities. The synthesis of this scaffold has been a focal point for many research groups, aiming to achieve stereoselective construction. Traditional methods have focused on creating an acyclic precursor containing all necessary stereochemical information for the controlled formation of the bicyclic structure. However, alternative methodologies have been developed to control stereochemistry directly in the transformation that forms the 8-azabicyclo[3.2.1]octane architecture or through desymmetrization of achiral tropinone derivatives .
Synthesis Analysis
A novel synthesis approach for 8-azabicyclo[3.2.1]octanes has been reported, which utilizes sequential oxidative Mannich reactions. This method involves an intermolecular oxidative Mannich coupling of N-aryl pyrrolidines with TMS enol ether, followed by an intramolecular oxidative Mannich cyclization. DDQ serves as the oxidant in both steps of the reaction . Additionally, a straightforward synthesis of 8-azabicyclo[3.2.1]octane-1-carboxylic acid, a proline analogue, has been described. This process uses readily available materials and involves simple, high-yielding transformations .
Molecular Structure Analysis
The molecular structure of three isomeric 8-benzyl-2-[(4-bromophenyl)(hydroxy)methyl]-8-azabicyclo[3.2.1]octan-3-ones has been elucidated. These compounds exhibit different crystalline structures and space groups, with the absolute configuration determined for one enantiomerically pure isomer. Intramolecular hydrogen bonding between the hydroxy group and the heterocyclic nitrogen atom is observed, as well as intermolecular hydrogen bonding and π-π interactions in the crystal structures .
Chemical Reactions Analysis
Reactions of substituted 2,3,7-triazabicyclo[3.3.0]oct-3-ene-4-carboxylic acid esters with halogens have been studied. These compounds react with chlorine and bromine to yield 4-halo-2,3,7-triazabicyclo[3.3.0]oct-2-ene-4-carboxylates. Upon heating, these intermediates decompose, releasing a nitrogen molecule and forming 6-halo-3-azabicyclo[3.1.0]hexane-6-carboxylates .
Physical and Chemical Properties Analysis
The physical and chemical properties of the 8-azabicyclo[3.2.1]octane scaffold and its derivatives are closely tied to their molecular structure. The crystallographic analysis provides insights into the conformational preferences of the bicyclic ring system, which can influence the reactivity and interaction with biological targets. The presence of intramolecular hydrogen bonds and π-π interactions suggests potential for specific intermolecular interactions, which could be exploited in the design of new compounds with desired biological activities .
Applications De Recherche Scientifique
Synthesis and Structural Studies
Synthesis and Conformational Analysis : This compound and its derivatives have been synthesized and studied for their structural and conformational properties. For instance, Izquierdo et al. (1991) synthesized a series of 8-beta-acyloxy-3-phenethyl-3-azabicyclo[3.2.1]octane and its derivatives, analyzing their conformation and pharmacological properties (Izquierdo et al., 1991).
Radical Translocation Reactions : Ikeda et al. (1996) described the synthesis of bridged azabicyclic compounds using radical translocation reactions, demonstrating an efficient method for producing these complex structures (Ikeda et al., 1996).
Chemical Reactivity and Applications
Cycloaddition Reactions : The compound's involvement in cycloaddition reactions, as studied by Cavalleri et al. (1992), highlights its potential in synthetic chemistry, particularly in producing pyridinones and azabicyclo derivatives (Cavalleri et al., 1992).
Synthesis of Nanostructured Composites : Ziarani et al. (2015) explored the synthesis of functionalized silsesquioxanes via click reactions, demonstrating the compound's role in creating advanced nanostructures (Ziarani et al., 2015).
Biological and Pharmacological Interest
Tropane Alkaloids Synthesis : Research by Rodríguez et al. (2021) focused on the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, crucial in synthesizing tropane alkaloids known for various biological activities (Rodríguez et al., 2021).
Enantioselective Preparations for Organic Synthesis : The enantioselective preparation methods, as outlined by Ishida et al. (2010), are significant for synthesizing derivatives of 8-azabicyclo[3.2.1]octane, applicable in various organic syntheses (Ishida et al., 2010).
Propriétés
IUPAC Name |
(5-bromo-2-chlorophenyl)-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN4O/c17-10-1-4-15(18)14(7-10)16(23)22-11-2-3-12(22)9-13(8-11)21-6-5-19-20-21/h1,4-7,11-13H,2-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMENLMUYALQDLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=C(C=CC(=C3)Br)Cl)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3,4-Dimethylphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B3005871.png)
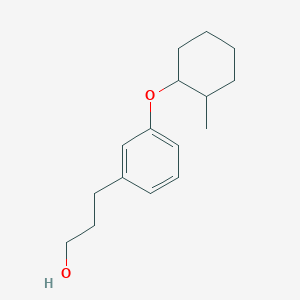
![4-chloro-N-(3-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3005875.png)
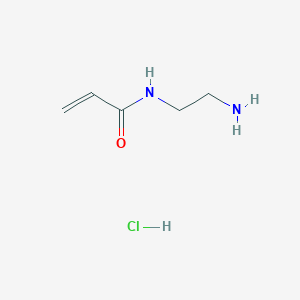
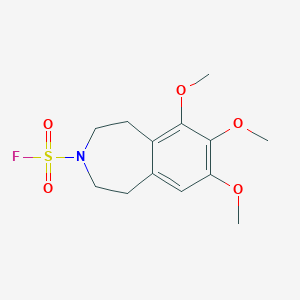

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3005880.png)

![1,1,1-trifluoro-N-{[6-(trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]pyridin-3-yl]methyl}methanesulfonamide](/img/structure/B3005885.png)
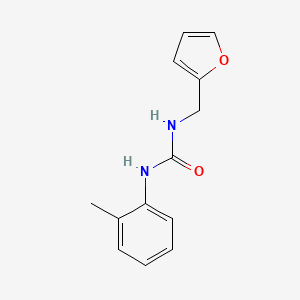
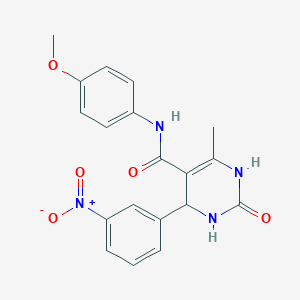
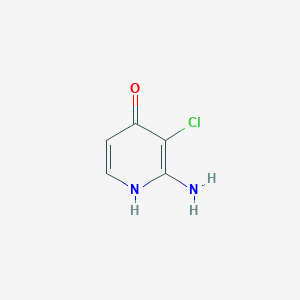
![2-[4-(Morpholine-4-sulfonyl)-phenylcarbamoyl]-cyclohexanecarboxylic acid](/img/structure/B3005892.png)
